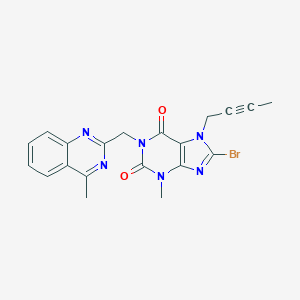









|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[N:9]=[C:8]([Br:11])[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:6]=2[C:5](=[O:16])[NH:4][C:3]1=[O:17].CN(C)C(=O)C.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:31][C:32]1[N:41]=[C:40]([CH3:42])[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[N:33]=1>O>[CH3:42][C:40]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[N:33]=[C:32]([CH2:31][N:4]2[C:5](=[O:16])[C:6]3[N:7]([CH2:12][C:13]#[C:14][CH3:15])[C:8]([Br:11])=[N:9][C:10]=3[N:2]([CH3:1])[C:3]2=[O:17])[N:41]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(NC(C=2N(C(=NC12)Br)CC#CC)=O)=O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
9.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(=N1)C
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 1 hour at 30° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained the temperature for 8 hours
|
|
Duration
|
8 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to 30° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (150 mL)
|
|
Type
|
ADDITION
|
|
Details
|
The wet cake was charged into 500 mL round bottomed flask
|
|
Type
|
ADDITION
|
|
Details
|
toluene (220 mL) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 10° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
maintained for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with toluene (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was dried in oven under vacuum at 80° C.
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=NC(=NC2=CC=CC=C12)CN1C(=O)N(C=2N=C(N(C2C1=O)CC#CC)Br)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |